molecular formula C21H19F3N4O3S B2897532 6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 727679-32-5

6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No. B2897532
CAS RN: 727679-32-5
M. Wt: 464.46
InChI Key: MLKZLFXVLRJZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetyl group, an amino group, a methoxyphenyl group, and a trifluoromethyl group. It also contains a tetrahydrothieno[2,3-b][1,6]naphthyridine ring system, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group might be introduced using an amine protection/deprotection sequence . The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .

Scientific Research Applications

Synthesis of Novel Compounds

Research on naphthyridine derivatives often focuses on the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the versatility of naphthyridine frameworks in generating new heterocyclic systems with potential for further functionalization (Deady & Devine, 2006).

Photophysical Properties and DFT Computations

The study of photophysical properties and DFT (Density Functional Theory) computations of naphthyridine derivatives reveals their potential as fluorescent materials. Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives and analyzed their photophysical properties, suggesting their applications in materials science (Padalkar et al., 2015).

Biological Activity and Potential Therapeutic Applications

Several studies have investigated the biological activities of naphthyridine derivatives, including their potential as antimicrobial and anti-inflammatory agents. For instance, Helal et al. (2013) synthesized new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Helal et al., 2013).

properties

IUPAC Name

6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c1-10(29)28-8-7-12-11(9-28)16(21(22,23)24)15-17(25)18(32-20(15)27-12)19(30)26-13-5-3-4-6-14(13)31-2/h3-6H,7-9,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZLFXVLRJZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

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